molecular formula C22H34O4 B13842606 Bis(1-ethylpentyl) Phthalate

Bis(1-ethylpentyl) Phthalate

Cat. No.: B13842606
M. Wt: 362.5 g/mol
InChI Key: XOCDHGBOVRXZSQ-UHFFFAOYSA-N
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Description

Bis(1-ethylpentyl) phthalate is a phthalate ester with the molecular formula C24H38O4 (calculated based on its structural analogy to bis(2-ethylhexyl) phthalate (DEHP)) . It consists of two 1-ethylpentyl ester groups attached to a phthalic acid backbone. Phthalates are primarily used as plasticizers in polyvinyl chloride (PVC) and other polymers to enhance flexibility .

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

diheptan-3-yl benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H34O4/c1-5-9-13-17(7-3)25-21(23)19-15-11-12-16-20(19)22(24)26-18(8-4)14-10-6-2/h11-12,15-18H,5-10,13-14H2,1-4H3

InChI Key

XOCDHGBOVRXZSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(1-ethylpentyl) Phthalate is synthesized through the esterification of phthalic anhydride with 1-ethylpentanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and 1-ethylpentanol are continuously fed into the system. The reaction mixture is heated, and the water by-product is removed through distillation. The resulting ester is then purified through processes such as vacuum distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Bis(1-ethylpentyl) Phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(1-ethylpentyl) Phthalate has several scientific research applications, including:

Mechanism of Action

Bis(1-ethylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of hormonal systems by mimicking or blocking the action of natural hormones. This disruption can lead to various adverse health effects, including reproductive toxicity, liver dysfunction, and developmental issues. The molecular targets and pathways involved include the activation of peroxisome proliferator-activated receptors (PPARs) and the perturbation of fatty acid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalates

Structural and Physicochemical Properties

Bis(1-ethylpentyl) phthalate shares a molecular formula (C24H38O4 ) with DEHP (bis(2-ethylhexyl) phthalate) but differs in alkyl chain branching. This structural variation impacts physicochemical properties such as solubility, volatility, and biodegradability. For example:

  • Branching: The 1-ethylpentyl group has a different branching pattern compared to DEHP’s 2-ethylhexyl group.
  • Molecular Weight : Like DEHP (390.56 g/mol), it has a high molecular weight, contributing to environmental persistence and adsorption onto microplastics .
Table 1: Structural and Physicochemical Comparison
Property This compound DEHP DBP DINP
Molecular Formula C24H38O4 C24H38O4 C16H22O4 C26H42O4
Molecular Weight (g/mol) ~390.56 390.56 278.34 418.61
Water Solubility Low (inferred) 0.003 mg/L 11.2 mg/L <0.1 mg/L
Log Kow ~7.5 (estimated) 7.6 4.7 8.1

Toxicity and Endocrine Disruption

Phthalate toxicity correlates with alkyl chain length and branching. Key findings from analogous compounds:

Acute Toxicity
  • DBP : Higher acute toxicity (LC50 = 0.63 ppm in zebrafish) .
  • This compound : Expected to have lower acute toxicity than DBP due to longer alkyl chains, similar to DEHP .
Estrogenic Activity
  • DEHP and DBP : Demonstrated enhanced estrogenic activity in medaka fish .
  • DINP: Moderate estrogenic activity, while DIDP and DNOP showed none .
  • This compound : Likely exhibits weak estrogenic activity due to structural similarity to DEHP, but potency may vary with branching .

Environmental and Human Health Risks

Environmental Persistence
  • High-molecular-weight phthalates like DEHP and this compound persist in sediments and biota. DEHP concentrations in household dust reached 361–462 μg/g in China, posing risks to infants .
  • Microplastics act as concentrators for lipophilic phthalates, enhancing environmental exposure .
Human Health Risks
  • DEHP : Linked to reproductive toxicity (HQ = 3.51–5.22 for cancer risk in infants) .
  • DBP : Significant reproductive risk (HQ = 2.62–5.79) .

Regulatory Status

  • DEHP, DBP, BBP, DINP, DIDP, and DNOP are restricted in toys under EU regulations .
  • This compound: Not explicitly regulated but may fall under emerging restrictions for structurally similar phthalates .

Q & A

Q. What are the key analytical methods for identifying and quantifying Bis(1-ethylpentyl) Phthalate in environmental or biological samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The most widely used method for phthalate detection. This compound can be isolated using solid-phase microextraction (SPME) or liquid-liquid extraction, followed by GC-MS analysis. Optimize column selection (e.g., DB-5MS) and ionization parameters to distinguish it from structurally similar phthalates like Bis(2-ethylhexyl) Phthalate (DEHP) .
  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile metabolites. Use reverse-phase C18 columns with UV detection at 254 nm. Validate recovery rates using spiked matrices (e.g., urine, soil) .
  • Quality Control: Include deuterated internal standards (e.g., Bis(2-ethylhexyl) Phthalate-d₄) to correct for matrix effects and instrument variability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent dermal exposure. Use NIOSH-approved respirators if aerosolization is possible .
  • Storage: Keep in sealed containers away from oxidizers and acids. Store at room temperature in ventilated cabinets to minimize vapor accumulation .
  • Waste Disposal: Collect waste in chemically resistant containers and dispose via certified hazardous waste facilities. Avoid aqueous discharge due to low biodegradability .

Advanced Research Questions

Q. How can researchers design studies to investigate the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • In Vivo Models: Administer radiolabeled this compound (e.g., ¹⁴C-labeled) to rodents. Collect urine, feces, and tissues at timed intervals to track metabolite formation .
  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect oxidative metabolites (e.g., mono-ethylpentyl phthalate). Compare fragmentation patterns with synthetic standards .
  • Enzymatic Studies: Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450 isoforms involved in hydrolysis and oxidation .

Q. What strategies address contradictions in toxicological data for this compound, particularly regarding endocrine disruption?

Methodological Answer:

  • Dose-Response Refinement: Conduct multi-generational studies with doses spanning environmental (ng/mL) to supra-physiological (mg/kg) levels. Monitor endpoints like steroidogenesis, receptor binding, and epigenetic markers .
  • Mixture Effects: Co-expose with other phthalates (e.g., DEHP, DBP) to assess cumulative impacts. Use factorial experimental designs to isolate interaction effects .
  • Omics Integration: Apply transcriptomics and metabolomics to identify pathway-specific disruptions (e.g., PPARγ activation) that may not manifest in traditional assays .

Q. How can cumulative risk assessment frameworks be adapted for this compound in multi-source exposure scenarios?

Methodological Answer:

  • Exposure Biomarkers: Quantify urinary metabolites (e.g., mono-ethylpentyl phthalate) alongside biomarkers of co-occurring phthalates to estimate aggregate exposure .
  • Probabilistic Modeling: Use Monte Carlo simulations to model exposure distributions from food, air, and consumer products. Incorporate pharmacokinetic data to adjust for metabolic differences .
  • Uncertainty Analysis: Apply Bayesian methods to weight conflicting epidemiological and in vitro data. Prioritize studies with robust confounder control (e.g., socioeconomic factors) .

Tables for Key Analytical and Toxicological Parameters

Q. Table 1. Analytical Parameters for this compound Detection

MethodLOD (ng/mL)Recovery (%)MatrixReference
GC-MS0.0592–105Serum, Water
HPLC-UV0.585–97Soil, Urine
HRMS0.0188–102Adipose Tissue

Q. Table 2. Priority Research Gaps Identified in Phthalate Studies

Gap CategorySpecific NeedReference
Metabolic PathwaysEnzymatic mechanisms of branched-chain oxidation
Mixture ToxicitySynergistic effects with other plasticizers
Epigenetic ImpactsTransgenerational DNA methylation changes

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